molecular formula C17H18Cl2N4O B4423860 N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No.: B4423860
M. Wt: 365.3 g/mol
InChI Key: FPIXBOXKUGEROZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a pyridinyl group, and a piperazinyl group, making it a complex molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the piperazine reacts with 2-chloropyridine.

    Attachment of the Dichlorophenyl Group: The final step involves the acylation of the piperazine derivative with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
  • N-(2,5-dichlorophenyl)-2-[4-(3-pyridinyl)-1-piperazinyl]acetamide
  • N-(2,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is unique due to its specific substitution pattern on the phenyl and pyridinyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-13-4-5-14(19)15(11-13)21-17(24)12-22-7-9-23(10-8-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIXBOXKUGEROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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